
DPP-IV-IN-2
概要
説明
DPP-IV-IN-2は、H-Lys (4-nitro-Z)-pyrrolidideとしても知られており、ジペプチジルペプチダーゼIV(DPP-IV)およびジペプチジルペプチダーゼ8/9の強力な阻害剤です。 DPP-IVは、インクレチンホルモンを不活性化することにより、グルコース代謝において重要な役割を果たす酵素であり、インクレチンホルモンはインスリン分泌の調節に関与しています。 DPP-IVを阻害することにより、this compoundはインクレチンホルモンの作用を延長し、それによりインスリン分泌を促進し、血糖値を低下させます .
科学的研究の応用
DPP-IV-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DPP-IV and related enzymes.
Biology: Employed in research to understand the role of DPP-IV in glucose metabolism and other physiological processes.
Medicine: Investigated for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DPP-IV .
作用機序
DPP-IV-IN-2は、ジペプチジルペプチダーゼIVの活性を阻害することでその効果を発揮します。 この酵素は、グルカゴン様ペプチド-1(GLP-1)やグルコース依存性インスリン分泌促進ポリペプチド(GIP)などのインクレチンホルモンの分解に関与しています。 DPP-IVを阻害することにより、this compoundはこれらのホルモンの作用を延長し、インスリン分泌の増加とグルカゴン分泌の減少につながります。 これにより、血糖調節が改善され、血糖値が低下します .
6. 類似の化合物との比較
This compoundは、シタグリプチン、サクサグリプチン、リナグリプチン、アログリプチンなどの他のDPP-IV阻害剤と比較されます。 これらの化合物すべてがDPP-IVを阻害する共通のメカニズムを共有していますが、this compoundはDPP-IVとジペプチジルペプチダーゼ8/9の両方を二重に阻害するという点でユニークです。 この二重阻害は、追加の治療上の利点を提供する可能性がありますが、潜在的な副作用を慎重に検討する必要があります .
類似の化合物:
- シタグリプチン
- サクサグリプチン
- リナグリプチン
- アログリプチン
This compoundは、そのより広範な阻害プロファイルにより際立っており、研究や潜在的な治療的用途に貴重な化合物となっています。
Safety and Hazards
将来の方向性
The future of DPP-IV inhibitors like “Dpp-IV-IN-2” is being discussed in the context of type 2 diabetes management. Although they present an excellent safety profile, they lack the cardiorenal benefits and weight-loss effects of the newer antidiabetic agents . Future research should clarify the reasons behind the contradictory findings between human and animal studies on cardiorenal effects of the class and identify subgroups of patients who would derive most benefit with DPP-IV inhibitor treatment .
生化学分析
Biochemical Properties
(S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate has been found to interact with a variety of enzymes and proteins. One of the key enzymes it interacts with is dipeptidyl peptidase-IV (DPP-IV), a multifunctional enzyme that plays a significant role in glucose metabolism . The compound’s interaction with DPP-IV is of particular interest due to the enzyme’s role in the regulation of important physiological and pathological processes .
Cellular Effects
The effects of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate on various types of cells and cellular processes are diverse. It has been suggested that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to affect insulin sensitivity, potentially mediated through its non-enzymatic interactions with other membrane proteins .
Molecular Mechanism
The molecular mechanism of action of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to have a high inhibitory effect on DPP-IV, exhibiting fast kinetics with rapid binding and dissociation with DPP-IV .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate within cells and tissues involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate and its effects on activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成ルートと反応条件: DPP-IV-IN-2の合成は、主要な中間体であるH-Lys (4-nitro-Z)-pyrrolidideの調製から始まり、いくつかの段階で構成されます。 この中間体は、ニトロ化、還元、カップリング反応など、一連の化学反応によって合成されます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、最終生成物の高収率と純度が保証されます .
工業生産方法: 工業的な設定では、this compoundの生産は、大規模反応器と自動化されたプロセスを使用して拡大されます。 工業生産における主なステップには、原材料の調製、反応最適化、精製、および品質管理が含まれます。 高速液体クロマトグラフィー(HPLC)や質量分析などの高度な技術を使用することにより、最終生成物の均一性と品質が保証されます .
化学反応の分析
反応の種類: DPP-IV-IN-2は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成できます。
還元: 還元反応は、化合物中のニトロ基を修飾するために使用できます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応を受ける可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬は、置換反応で使用されます。
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化は、ニトロソまたはニトロ誘導体の形成につながる可能性がありますが、還元はアミンまたはヒドロキシルアミンを生成する可能性があります .
4. 科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用があります。
化学: DPP-IVおよび関連酵素の阻害を研究するためのツール化合物として使用されます。
生物学: DPP-IVがグルコース代謝およびその他の生理学的プロセスにおける役割を理解するための研究で使用されます。
医学: 2型糖尿病やその他の代謝性疾患の治療における潜在的な治療的用途について調査されています。
類似化合物との比較
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
DPP-IV-IN-2 stands out due to its broader inhibitory profile, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26/h6-9,16H,1-5,10-13,19H2,(H,20,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSCRZHYWLSPQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


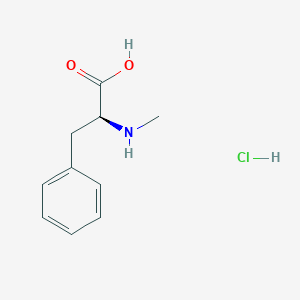
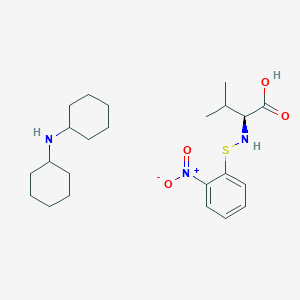
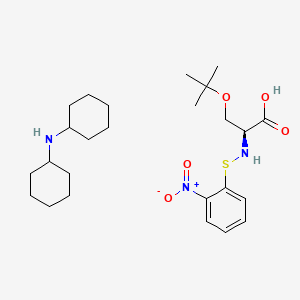
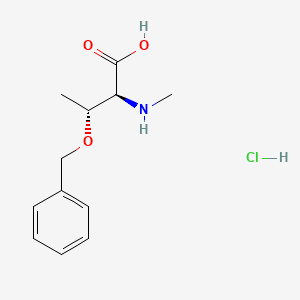
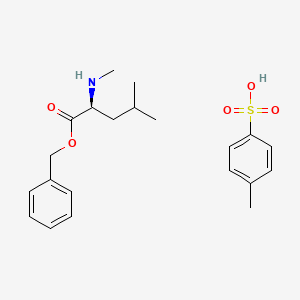
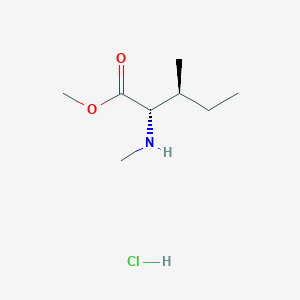

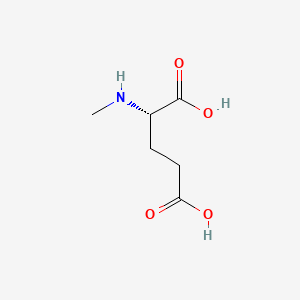

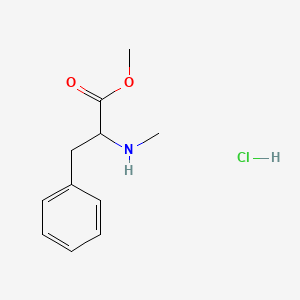

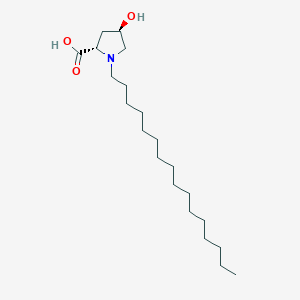

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)
